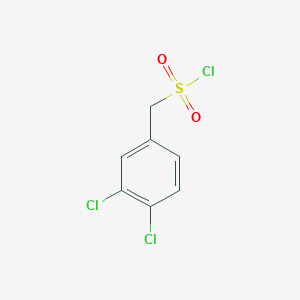

(3,4-Dichlorophenyl)methanesulfonyl chloride

説明

特性

IUPAC Name |

(3,4-dichlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYGYFAFCNDLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383267 | |

| Record name | (3,4-Dichlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85952-30-3 | |

| Record name | 3,4-Dichlorophenylmethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85952-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Sulfonylation via Methanesulfonyl Chloride

The most direct approach involves the reaction of 3,4-dichlorobenzyl or 3,4-dichlorophenyl precursors with methanesulfonyl chloride under controlled conditions. Methanesulfonyl chloride itself is typically prepared by chlorination of methanesulfonic acid or methane derivatives.

Methanesulfonyl chloride is commercially available or synthesized by radical chlorination of methane with sulfur dioxide and chlorine gas under light irradiation, as described in patent US4997535A. This method avoids malodorous methylmercaptan and uses methane, sulfur dioxide, and chlorine gas irradiated with light at 10–15 °C to yield high-purity methanesulfonyl chloride in gas-phase reactions.

Alternatively, methanesulfonyl chloride can be prepared by chlorination of methanesulfonic acid with thionyl chloride or phosgene.

Once methanesulfonyl chloride is obtained, it is reacted with the 3,4-dichlorophenyl substrate, often in the presence of a base or catalyst, to form (3,4-dichlorophenyl)methanesulfonyl chloride.

Chlorination of Sulfonyl Precursors

Another approach involves chlorination of sulfonyl intermediates derived from 3,4-dichlorophenyl compounds. For example, sulfohaloform reactions and stepwise chlorination of sulfur-containing intermediates have been used to prepare sulfonyl chlorides, as detailed in sulfohaloform reaction studies. These methods involve chlorination in aqueous acetic acid or other solvents to convert sulfur-containing precursors into sulfonyl chlorides.

Detailed Preparation Method from Patent US4997535A

This patent describes a gas-phase radical chlorination method to prepare methanesulfonyl chloride, which can be adapted for the preparation of this compound by subsequent aromatic substitution.

| Parameter | Conditions/Details |

|---|---|

| Raw materials | Methane, sulfur dioxide gas, chlorine gas |

| Molar ratios | Methane:Cl2 = 1.1–2:1; SO2:Cl2 = 1.1–3:1 |

| Reactor type | Tubular reactor, gas phase, no solvent |

| Temperature | 10–15 °C |

| Irradiation source | Light source (mercury lamp, xenon lamp, sunlight) |

| Reaction time | 3–4.5 hours |

| Product purity | 65–81 wt% methanesulfonyl chloride in crude liquid |

| Yield based on Cl2 | ~65–67% |

The process involves feeding the gases into the reactor, irradiating with light to initiate radical chlorination, and collecting the product by distillation. This method is advantageous due to low odor, high purity, and use of inexpensive raw materials.

Adaptation for this compound

While the patent focuses on methanesulfonyl chloride, the preparation of this compound typically involves:

Synthesizing or procuring 3,4-dichlorobenzyl derivatives.

Reacting these with methanesulfonyl chloride under conditions that promote sulfonylation, often in the presence of a base such as pyridine or triethylamine to scavenge HCl.

Purification by distillation or recrystallization to obtain the sulfonyl chloride derivative.

This approach leverages the high reactivity of methanesulfonyl chloride toward nucleophilic aromatic substitution or benzylic substitution.

Research Findings and Analytical Data

Gas chromatography-mass spectrometry (GC-MS) methods have been developed to monitor methanesulfonyl chloride and related sulfonyl chlorides at trace levels, ensuring purity and reaction control.

Sulfohaloform reaction studies provide mechanistic insights into chlorination steps and intermediates relevant to sulfonyl chloride formation, which can inform optimization of reaction conditions for aromatic sulfonyl chlorides.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Radical chlorination of methane + SO2 + Cl2 (gas phase) | Produces methanesulfonyl chloride precursor | High purity, low odor, cost-effective | Requires light irradiation and gas handling |

| Chlorination of methanesulfonic acid with SOCl2 or phosgene | Classical chemical synthesis of methanesulfonyl chloride | Well-established, scalable | Uses hazardous reagents (phosgene) |

| Sulfonylation of 3,4-dichlorobenzyl derivatives with methanesulfonyl chloride | Direct synthesis of target compound | Straightforward, versatile | Requires careful control of reaction conditions |

| Sulfohaloform reaction and chlorination of sulfur intermediates | Stepwise chlorination to sulfonyl chlorides | Mechanistic control, useful for complex substrates | Multi-step, requires specialized reagents |

化学反応の分析

Types of Reactions

(3,4-Dichlorophenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form (3,4-Dichlorophenyl)methanesulfonic acid.

Reduction: It can be reduced to (3,4-Dichlorophenyl)methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH(_4)).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in an aprotic solvent like acetonitrile or dichloromethane, with the nucleophile added in excess.

Hydrolysis: Conducted in aqueous media, often under acidic or basic conditions to facilitate the reaction.

Reduction: Performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using a strong reducing agent.

Major Products

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Sulfonothioates: Formed from reactions with thiols.

(3,4-Dichlorophenyl)methanesulfonic acid: Formed from hydrolysis.

科学的研究の応用

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

(3,4-Dichlorophenyl)methanesulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in developing anti-inflammatory and analgesic drugs. The compound's ability to introduce sulfonyl groups into organic molecules enhances the biological activity of the resulting drugs.

Case Study: Synthesis of Sulfonamide Derivatives

Recent studies have demonstrated its effectiveness in synthesizing sulfonamide derivatives, which are known for their therapeutic efficacy against various diseases. For instance, research involving the synthesis of tertiary sulfonamide derivatives has shown promising results as potential carbonic anhydrase inhibitors and anticancer agents .

Agricultural Chemicals

Formulation of Agrochemicals

In agriculture, this compound is employed in formulating herbicides and fungicides. Its application helps improve pest management strategies, ensuring higher crop yields and better quality produce.

Organic Synthesis

Versatile Reagent

This compound acts as a versatile reagent in organic synthesis, enabling chemists to construct complex molecules efficiently. It is particularly useful in reactions where the introduction of a sulfonyl group is desired.

| Application Type | Description |

|---|---|

| Reagent for Substitution Reactions | Facilitates substitution reactions by generating good leaving groups. |

| Chlorinating Agent | Functions as a chlorinating agent in various synthetic pathways. |

| Protecting Group for Alcohols and Amines | Effective in protecting functional groups during multi-step syntheses. |

Material Science

Development of Specialty Materials

In material science, this compound contributes to developing specialty materials such as polymers and coatings. Its incorporation enhances the properties and performance of these materials, making them suitable for advanced applications.

Laboratory Research

Experimental Procedures and Mechanistic Studies

Researchers utilize this compound for various experimental procedures, including studying reaction mechanisms and developing new synthetic methodologies. Its reactivity allows for exploring novel chemical transformations.

Safety Considerations

While this compound is valuable in many applications, it is essential to handle it with care due to its corrosive nature. It can cause severe skin burns and eye damage upon contact . Proper safety protocols should be followed when working with this compound.

作用機序

The mechanism by which (3,4-Dichlorophenyl)methanesulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function and activity.

類似化合物との比較

(3,5-Dichlorophenyl)methanesulfonyl Chloride (CAS 163295-70-3)

Structural Differences :

- The dichlorophenyl substituent is in the 3,5-positions rather than 3,3.

Key Properties :

- Molecular formula : C₇H₅Cl₃O₂S

- Molecular weight : 283.54 g/mol

- Applications : Used in analogous sulfonylation reactions but may exhibit different regioselectivity due to the symmetrical substitution pattern .

Safety : Shares similar hazards (corrosivity, water-reactivity) but may differ in toxicity profiles due to altered metabolite formation.

2-(3,4-Dichlorophenyl)ethane-1-sulfonyl Chloride (CAS 1161945-63-6)

Structural Differences :

- Features an ethane spacer between the sulfonyl chloride and the 3,4-dichlorophenyl group. This increases molecular flexibility and may enhance solubility in non-polar solvents.

Key Properties :

- Molecular formula : C₈H₇Cl₃O₂S

- Molecular weight : 273.57 g/mol

- Applications : The extended alkyl chain could improve pharmacokinetic properties in drug candidates, such as membrane permeability .

Safety : Comparable water-reactivity and corrosivity, but the longer chain may reduce volatility.

[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride

Structural Differences :

- Replaces the dichlorophenyl group with a trifluoromethylphenyl moiety, introducing strong electron-withdrawing effects and enhanced lipophilicity.

Key Properties :

Methanesulfonyl Chloride (Mesyl Chloride, CAS 124-63-0)

Structural Differences :

- Lacks aromatic substituents, representing the simplest sulfonyl chloride.

Key Properties :

- Molecular formula : CH₃ClO₂S

- Molecular weight : 114.55 g/mol

- Applications : A versatile reagent for introducing mesyl groups in nucleophilic substitutions. Less sterically hindered than aryl derivatives, enabling faster reaction kinetics .

Safety : Highly corrosive and water-reactive, with a density of 1.48 g/mL .

Comparative Data Table

Key Research Findings

- Reactivity Trends : Aryl sulfonyl chlorides with electron-withdrawing groups (e.g., Cl, CF₃) exhibit enhanced electrophilicity at the sulfur center, accelerating nucleophilic substitution reactions .

- Biological Activity : The 3,4-dichlorophenyl derivative shows promise in CNS drug development due to its ability to modulate ion channels without significant hERG channel inhibition .

- Safety Considerations : All sulfonyl chlorides require anhydrous handling, but aryl derivatives may pose additional ecological risks due to halogen persistence .

生物活性

(3,4-Dichlorophenyl)methanesulfonyl chloride (CAS No. 85952-30-3) is a sulfonyl chloride compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a dichlorophenyl moiety that enhances its reactivity and biological properties. Understanding its biological activity is crucial for developing therapeutic agents and investigating its mechanisms of action.

- Molecular Formula : C₇H₅Cl₃O₂S

- Molecular Weight : 259.54 g/mol

- Purity : Typically around 98%

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C to maintain stability.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on cellular systems, particularly in relation to its role as a pharmacological agent.

Anticancer Activity

Research indicates that compounds containing the 3,4-dichlorophenyl group exhibit notable anticancer properties. For instance, studies have shown that derivatives of this compound can significantly inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Jurkat (T-cell leukemia) | < 10 | Induction of apoptosis via mitochondrial pathway |

| HT-29 (colon cancer) | < 15 | Cell cycle arrest at G2/M phase |

These findings suggest that the presence of the dichlorophenyl group plays a critical role in enhancing cytotoxicity against cancer cells by interfering with key cellular processes such as apoptosis and cell cycle regulation.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the inhibition of enzymes involved in cancer progression.

- Modulation of Signaling Pathways : It has been shown to affect pathways such as the NF-kB and MAPK pathways, which are crucial for cell survival and proliferation.

- Selective Toxicity : The compound has demonstrated selectivity towards certain cancer cell lines while exhibiting lower toxicity toward normal cells, making it a promising candidate for further development.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- A study published in Molecules detailed the synthesis and evaluation of various derivatives containing the dichlorophenyl moiety. The results indicated that these compounds exhibited potent inhibitory effects on NMDA receptor subtypes, particularly NR2B, which is implicated in neuroprotection and neurodegenerative diseases .

- Another research article focused on the antiproliferative effects of thiazole-bearing compounds related to this compound. The study found that modifications to the phenyl ring significantly influenced cytotoxic activity against multiple cancer cell lines .

Q & A

Q. What are the critical safety precautions when handling (3,4-Dichlorophenyl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during bulk transfers .

- Ventilation: Conduct reactions in a fume hood with local exhaust ventilation to avoid inhalation of vapors or aerosols .

- Moisture Avoidance: Store and handle under inert gas (e.g., nitrogen) due to its violent reaction with water, which releases toxic gases (e.g., HCl, SO₂) .

- Spill Management: Absorb spills with dry sand or inert absorbents; avoid aqueous cleanup .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Temperature: Store at 2–8°C in a refrigerated, airtight container to prevent hydrolysis .

- Desiccation: Use silica gel or molecular sieves in storage containers to minimize moisture ingress .

- Light Sensitivity: Protect from light by using amber glass vials or opaque secondary containers .

- Incompatibilities: Isolate from strong oxidizers (e.g., peroxides) and bases to avoid exothermic reactions .

Q. What are the common synthetic routes for this compound?

Methodological Answer:

- Friedel-Crafts Sulfonylation: React (3,4-dichlorophenyl)methane with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .

- Thiol Oxidation: Oxidize (3,4-dichlorophenyl)methanethiol with Cl₂ or SO₂Cl₂ in dichloromethane, followed by purification via vacuum distillation .

- Quality Control: Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 4:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitutions using this compound as a sulfonating agent?

Methodological Answer:

- Solvent Selection: Use anhydrous dichloromethane or THF to enhance electrophilicity of the sulfonyl chloride group .

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amine sulfonylation at room temperature .

- Stoichiometry: Maintain a 1.2:1 molar ratio of sulfonyl chloride to nucleophile (e.g., amines) to account for moisture-induced degradation .

- Temperature Control: Conduct reactions at 0–25°C to balance reactivity and byproduct formation .

Q. What analytical methods are recommended for assessing the purity and stability of this compound?

Methodological Answer:

- HPLC Analysis: Use a reversed-phase C18 column with UV detection at 254 nm. Mobile phase: 70% acetonitrile/30% water (0.1% TFA) .

- Melting Point: Validate purity via sharp melting point range (108–110°C; deviations indicate impurities) .

- FTIR Spectroscopy: Confirm functional groups: S=O stretch at 1360–1370 cm⁻¹ and 1170–1180 cm⁻¹ .

- Karl Fischer Titration: Quantify residual moisture (<0.1% w/w) to assess storage efficacy .

Q. How does the reactivity of this compound compare to its 3,5-dichloro isomer?

Methodological Answer:

- Steric Effects: The 3,4-dichloro isomer exhibits reduced steric hindrance compared to the 3,5-isomer, enabling faster nucleophilic attack .

- Electronic Effects: The electron-withdrawing 3,4-dichloro substituents enhance electrophilicity of the sulfonyl group, increasing reaction rates with amines .

- Byproduct Analysis: The 3,4-isomer generates fewer chlorinated byproducts in hydrolysis studies due to lower resonance stabilization of intermediates .

Q. What strategies mitigate decomposition during long-term storage or experimental delays?

Methodological Answer:

- Inert Atmosphere: Store aliquots under argon or nitrogen in flame-sealed ampoules .

- Stabilizers: Add stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/w to prevent radical-mediated degradation .

- Periodic Testing: Reassay purity every 3 months via HPLC and adjust storage conditions if degradation exceeds 5% .

Q. How is this compound applied in medicinal chemistry for targeted drug design?

Methodological Answer:

- Sulfonamide Prodrugs: React with tertiary amines to create prodrugs with improved solubility (e.g., antimalarial candidates) .

- Enzyme Inhibition: Synthesize sulfonylated inhibitors targeting carbonic anhydrase or proteases; optimize IC₅₀ via substituent tuning .

- Biotinylation: Conjugate with biotin derivatives for affinity chromatography probes, using DMF as a solvent and triethylamine as a base .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。